2,2,6,6-TETRAMÉTHYL-4-CYANOPIPÉRIDINE

Vue d'ensemble

Description

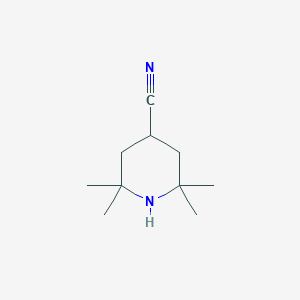

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile is an organic compound with the molecular formula C10H18N2. It is a pinkish solid that is soluble in solvents such as dimethyl sulfoxide, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Applications De Recherche Scientifique

Applications in Organic Synthesis

TMCP is primarily used as an intermediate in the synthesis of various organic compounds:

- Base for Reactions : TMCP serves as a hindered base for the preparation of metallo-amide bases and selective generation of silylketene acetals. It is particularly effective in facilitating reactions that require strong bases without the risk of side reactions typical of less hindered bases .

- Synthesis of Complex Molecules : It is utilized in the synthesis of complex organic molecules such as hibarimicinone and tyrosine kinase inhibitors. The steric bulk allows for selective reactions that are crucial in synthesizing pharmacologically active compounds .

Biological Applications

The biological significance of TMCP stems from its potential therapeutic properties:

- Pharmacological Intermediates : TMCP derivatives are explored as intermediates for the production of pharmacologically valuable substances like antidepressants and anti-inflammatory agents. For instance, 4-cyanopiperidine derivatives have been linked to various therapeutic applications due to their ability to interact with biological targets .

- Cytotoxicity Studies : Research indicates that certain TMCP derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential use as anticancer agents. For example, studies have shown that modifications to the piperidine structure can enhance cytotoxicity against breast cancer cells .

Industrial Applications

In addition to its research applications, TMCP finds utility in industrial settings:

- Specialty Chemicals Production : TMCP is employed in the production of specialty chemicals that require specific reactivity patterns. Its role as a precursor in synthesizing various chemical products highlights its versatility in industrial chemistry .

- Material Science : The compound's properties are also being investigated for use in material science applications, including polymer synthesis where piperidine derivatives can impart unique characteristics to polymers .

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study focused on synthesizing tyrosine kinase inhibitors using TMCP as a key intermediate demonstrated its effectiveness in facilitating reactions that lead to high yields of desired products. The steric hindrance provided by TMCP allowed for selective functionalization at specific sites on the substrate.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| HMP-Y1 | 85 | Reflux in THF |

| Hibarimicinone | 90 | Room Temperature |

Case Study 2: Anticancer Activity

Research conducted on TMCP derivatives revealed significant cytotoxicity against MDA-MB-231 breast cancer cells. The study compared IC50 values between TMCP derivatives and standard chemotherapeutics.

| Compound | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| TMCP Derivative A | 1.81 | More potent |

| Doxorubicin | 3.18 | Reference |

Mécanisme D'action

Target of Action

2,2,6,6-Tetramethyl-4-cyanopiperidine is a hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals . .

Mode of Action

For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Pharmacokinetics

It is soluble in dmso, ethanol, and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine. For instance, it is recommended to store the compound at -20°C , suggesting that temperature can affect its stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be synthesized from triacetonamine and tosylmethyl isocyanide . The reaction involves the formation of the piperidine ring and the introduction of the nitrile group. The reaction conditions typically include the use of a solvent such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, triacetonamine and tosylmethyl isocyanide, are sourced in bulk, and the reaction is carried out under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxone and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Substituted piperidine derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be compared with similar compounds such as:

2,2,6,6-Tetramethyl-4-piperidone hydrochloride: This compound has a similar piperidine ring structure but with a different functional group.

2,2,6,6-Tetramethyl-4-piperidinol: This compound has a hydroxyl group instead of a nitrile group.

2,2,6,6-Tetramethylpiperidine: This compound lacks the nitrile group and has different chemical properties.

The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile lies in its nitrile group, which imparts distinct reactivity and applications compared to its analogs.

Activité Biologique

2,2,6,6-Tetramethyl-4-cyanopiperidine (CAS No. 52829-07-9) is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2,2,6,6-Tetramethyl-4-cyanopiperidine is , with a molecular weight of 178.27 g/mol. The compound features a cyanide group attached to a piperidine ring that is heavily substituted with methyl groups, contributing to its unique properties.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can effectively inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Piperidine derivatives have also been evaluated for their inhibitory effects on key enzymes. Notably, acetylcholinesterase (AChE) and urease inhibition assays have demonstrated promising results. In one study, several synthesized compounds showed strong AChE inhibitory activity with IC50 values indicating effective enzyme interaction . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Anticancer Activity

The anticancer potential of piperidine derivatives has been a focal point in recent studies. Compounds containing the piperidine nucleus have been associated with anti-tumor and anti-proliferative activities. For example, certain derivatives exhibited cytotoxic effects against various cancer cell lines . The underlying mechanisms may involve induction of apoptosis and cell cycle arrest.

Case Studies

- Antibacterial Activity : A series of synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated moderate to strong activity against S. typhi and B. subtilis, while showing weaker effects on other strains .

- Enzyme Inhibition : A specific study highlighted the efficacy of certain piperidine compounds as AChE inhibitors with IC50 values ranging from 0.63 to 2.14 µM for various derivatives . This positions these compounds as potential candidates for further development in neurodegenerative disease therapies.

- Anticancer Effects : Research has shown that specific piperidine derivatives can inhibit cancer cell proliferation significantly. For instance, one derivative demonstrated an IC50 value of 5 µM against breast cancer cells . These findings suggest that modifications to the piperidine structure can enhance bioactivity.

Data Summary

| Activity Type | Tested Compounds | Target Strains/Enzymes | IC50 Values |

|---|---|---|---|

| Antibacterial | Piperidine Derivatives | Salmonella typhi, Bacillus subtilis | Moderate to Strong |

| AChE Inhibition | Various Derivatives | Acetylcholinesterase | 0.63 - 2.14 µM |

| Anticancer | Selected Derivatives | Breast Cancer Cell Lines | ~5 µM |

Propriétés

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXGFDUBRWFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070695 | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-90-3 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-Cyano-2,2,6,6-tetramethylpiperidine contribute to the magnetic properties observed in the synthesized lanthanide-radical chains?

A1: 4-Cyano-2,2,6,6-tetramethylpiperidine, a stable radical, plays a crucial role in dictating the magnetic behavior of the lanthanide-radical chains. [] The radical's unpaired electron strongly interacts with the lanthanide ions, resulting in significant antiferromagnetic coupling. [] This coupling strength is remarkably high, particularly in the gadolinium derivative (Gd-TEMPO-CN), setting a new benchmark for Gd-radical pairs. [] The strong coupling observed in the terbium derivative (Tb-TEMPO-CN) contributes to its single-molecule magnet behavior, a property of high interest in molecular magnetism. []

Q2: What is the significance of using computational chemistry methods like CASSCF in understanding the magnetic behavior of these lanthanide-radical chains?

A2: Computational methods like CASSCF prove invaluable in rationalizing the observed magnetic properties. [] For instance, in the case of Tb-TEMPO-CN, CASSCF calculations accurately predicted the strong antiferromagnetic coupling constant (JTb-rad) between the terbium ion and the TEMPO-CN radical. [] This computational validation strengthens the experimental findings and offers deeper insights into the underlying electronic interactions responsible for the observed magnetic behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.